PyBOP
Overview
Description
PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a peptide coupling reagent used in solid phase peptide synthesis . It is used as a substitute for the BOP reagent, avoiding the formation of the carcinogenic waste product HMPA .
Synthesis Analysis
PyBOP has been found as a good coupling reagent in the solid-phase synthesis of a tetrapeptide . It has also been used as a convenient activator for the synthesis of formamidines and nitriles from primary amides .
Molecular Structure Analysis
The molecular structure of PyBOP involves a benzotriazole moiety linked to a tripyrrolidinophosphonium group .
Chemical Reactions Analysis
PyBOP activates the C–OH bond of a tautomerizable heterocycle, allowing for subsequent functionalization with either a nucleophile through SNAr displacement or an organometallic through transition metal catalyzed cross coupling reaction .
Physical And Chemical Properties Analysis
PyBOP is a white crystalline substance with a molecular weight of 520.401 g/mol . Its chemical formula is C18H28F6N6OP2 .
Scientific Research Applications
Peptide Coupling
- PyBOP is a peptide coupling reagent devoid of toxic by-products, making it safer for use in peptide bond formation (Coste, Le-Nguyen, & Castro, 1990). This property makes it a valuable tool in the synthesis of various peptides.
Synthesis of Peptide Nucleic Acid (PNA)
- PyBOP is used in the synthesis of PNA oligomers, where it can form O4-phosphonium compounds of the nucleobase guanine. This facilitates the creation of C4-modified guanine-derived PNAs, a crucial step in the development of these novel molecules (Pritz, Wolf, Klemm, & Bienert, 2006).
Study of Reaction Mechanisms
- PyBOP is used in infrared spectroscopy to study ester activation mechanisms in solid-phase supported chemical systems. This research helps in understanding the reaction pathways and kinetics involved in peptide synthesis (Pivonka, Palmer, & Gero, 1999).
Amidation of Glycopeptide Antibiotics
- The coupling reagent PyBOP is widely used for synthesizing different peptide amides, especially in the context of glycopeptide antibiotics. This application is crucial in the modification and improvement of these antibiotics (Olsuf’eva, Solov’eva, Reznikova, Korolev, & Preobrazhenskaia, 2013).
Rapid Solution Synthesis of Peptides
- PyBOP has been utilized in the rapid, continuous solution phase method for synthesizing peptides. This method is particularly effective for generating large amounts of shorter peptide fragments (Hφeg-Jensen, Jakobsen, & Holm, 1991).
Solid-Phase Synthesis of Tetrapeptides
- In the solid-phase synthesis of certain peptides, like tetrapeptides with antibacterial properties, PyBOP serves as an efficient coupling reagent. This application is vital for the development of new therapeutic agents (Maharani, Ammatillah, Muhammad, Hidayat, Zainuddin, Al-Anshori, & Subroto, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAFLMPQBHAMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F6N6OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369209 | |
Record name | PyBOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PyBOP | |
CAS RN |
128625-52-5 | |
Record name | PyBOP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128625-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PyBOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYBOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6KQR4GY6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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